4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Overview
Description
“2-Amino-6-methoxybenzothiazole” is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . A new benzothiazole azo dye [(E)-1-((6-methoxybenzo[d]thiazole-2-yl)diazenyl)naphthalene-2,6-diol] (also known as “BAN”) has been synthesized and used as a chemosensor for the rapid and selective detection of mercury(II) ions in water .
Synthesis Analysis
“2-Amino-6-methoxybenzothiazole” is used as a building block in the syntheses of novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .Molecular Structure Analysis
The molecular formula of “2-Amino-6-methoxybenzothiazole” is C8H8N2OS .Chemical Reactions Analysis
The pink colored chemosensor BAN turns blue when reacted with mercury(II) ions due to the formation of a 2:1 coordination complex .Physical And Chemical Properties Analysis
“2-Amino-6-methoxybenzothiazole” is described as an off-white to tan-colored powder .Scientific Research Applications
Anticancer Activity
4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has shown potential in anticancer research. A study explored the synthesis of similar benzamide derivatives, evaluating their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds demonstrated moderate to excellent anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).
Antimicrobial Properties
Research indicates significant antimicrobial properties associated with related benzamide compounds. The synthesis of thiazole derivatives, including those resembling the molecular structure of the subject compound, revealed potent antimicrobial activities against various bacterial and fungal strains (Bikobo et al., 2017).
Photodynamic Therapy Applications
Certain benzamide derivatives have been synthesized for potential use in photodynamic therapy, particularly for cancer treatment. Their photochemical properties make them suitable as photosensitizers, playing a crucial role in this therapeutic approach (Pişkin et al., 2020).
Neuroprotective Activity
Benzamide derivatives, like the compound , have shown promise in neuroprotective research. For instance, certain compounds demonstrated efficacy in ameliorating Alzheimer’s Disease symptoms, suggesting potential therapeutic applications in neurodegenerative diseases (Lee et al., 2018).
Mechanism of Action
The disulfonic acid APMB produces maximally about 85% inhibition of sulfate equilibrium exchange. Inhibition is half maximal at about 0.4 mM APMB. The reversibly binding APMB shares binding sites with the irreversibly binding inhibitors DNFB and H2DIDS on the protein in band 3 and on the anion transport system .
Safety and Hazards
Future Directions
The BAN chemosensor offers a sensitive, and rapid tool for the detection of mercury(II) in water. In addition, the BAN–Hg(II) complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such cysetine, homocysteine and glutathione in biology research and pharmaceutical/food industries .
properties
IUPAC Name |
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBUXPHKZSABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.